HDAC6 Inhibitory Potency: Sub-Nanomolar IC₅₀ in Standardized HDAC-Glo Assay
Compound I-21 exhibits an HDAC6 IC₅₀ of 0.601 nM, placing it in the sub-nanomolar potency tier [1]. Within the same patent series and identical HDAC-Glo assay, it is 2.2-fold less potent than the most active compound I-8B (0.275 nM) but 7.6-fold more potent than I-26A (4.57 nM). Compared to the structurally closest intra-series analog IV-9 (0.595 nM), the potency difference is negligible (<2%), indicating that both occupy a similar activity tier. However, against the external clinical-stage HDAC6 inhibitor TYA-018 (IC₅₀ = 10 nM in biochemical assay ), Compound I-21 demonstrates approximately 16.6-fold greater potency, though cross-study assay differences must be considered .
| Evidence Dimension | HDAC6 enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.601 nM (also reported as 0.639 nM in a separate deposition) |
| Comparator Or Baseline | Intra-series: Compound I-8B (0.275 nM), I-9A (0.351 nM), I-19 (0.425 nM), IV-9 (0.595 nM), I-26A (4.57 nM). External: TYA-018 (10 nM). |
| Quantified Difference | 2.2-fold less potent vs. I-8B; ~1.0× vs. IV-9; 7.6-fold more potent vs. I-26A; ~16.6-fold more potent vs. TYA-018 (cross-study caveat). |
| Conditions | Inhibition of recombinant HDAC6 (unknown origin) using luminescent substrate by HDAC-Glo assay [1]. All intra-series comparators tested under identical assay conditions (WO2021067859, Table 14). TYA-018 data from independent biochemical assay . |
Why This Matters
Sub-nanomolar potency ensures that target engagement is achieved at low compound concentrations, reducing the risk of off-target effects at typical screening concentrations and enabling use as a high-quality positive control in HDAC6 biochemical assays.
- [1] BindingDB Entry BDBM50557848 (CHEMBL4777764). IC₅₀ 0.601 nM against recombinant HDAC6 by HDAC-Glo assay. Also: BindingDB PrimarySearch_ki Entry 11653 for intra-series comparator data. View Source
